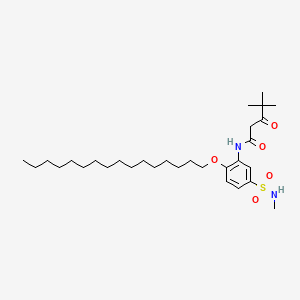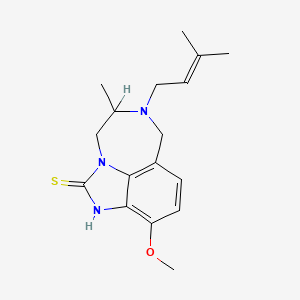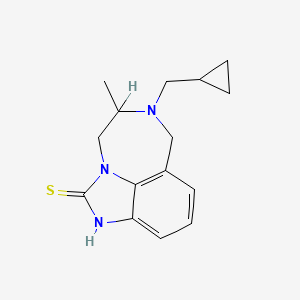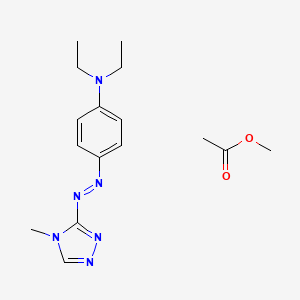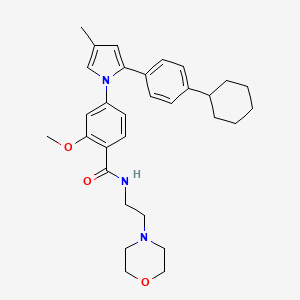
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide is a chemical compound with the molecular formula C20H26N3O.HO. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound is part of the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide typically involves the methylation of m-hydroxy-N,N-diethyl aniline using dimethyl sulfate, followed by nitrosation. The resulting product is then condensed with m-hydroxy-N,N-diethyl aniline, and the final compound is obtained by filtration and drying .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced filtration and drying techniques is essential to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxazine derivatives, while reduction can lead to the formation of simpler amine compounds.
Wissenschaftliche Forschungsanwendungen
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also interact with proteins, affecting their structure and function. These interactions lead to various biological effects, including antimicrobial and antitumor activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Bis(diethylamino)phenoxazin-5-ium chloride: This compound is similar in structure but contains a chloride ion instead of a hydroxide ion.
Oxazine-1 perchlorate: Another related compound with similar structural features.
Uniqueness
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and interact with proteins makes it particularly valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
93966-70-2 |
|---|---|
Molekularformel |
C20H27N3O2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;hydroxide |
InChI |
InChI=1S/C20H26N3O.H2O/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H2/q+1;/p-1 |
InChI-Schlüssel |
LSSWJMTZWUUZSB-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


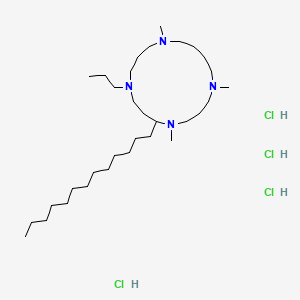
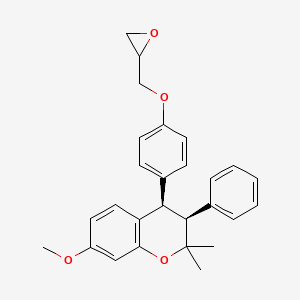
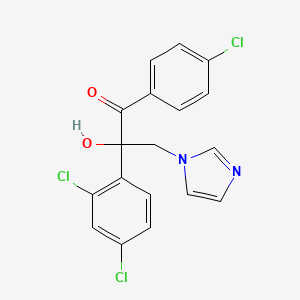
![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)

